molecular formula C10H12O2 B14301081 Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 118751-72-7

Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate

Cat. No.: B14301081
CAS No.: 118751-72-7
M. Wt: 164.20 g/mol
InChI Key: CYCSAKXVRBAQBM-UHFFFAOYSA-N
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Description

Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of the carboxylate group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. For instance, the reaction between cyclohexa-1,3-diene and methyl acrylate under controlled conditions can yield the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. Additionally, the compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is unique due to the presence of both the bicyclic structure and the carboxylate group. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10(11)9-6-7-2-4-8(9)5-3-7/h2,4,6-8H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSAKXVRBAQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CCC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556085
Record name Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118751-72-7
Record name Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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